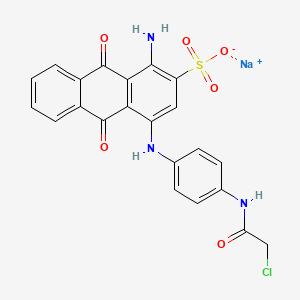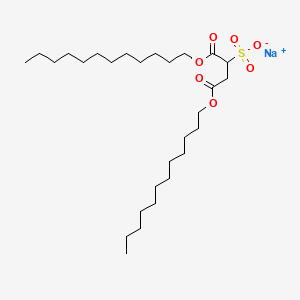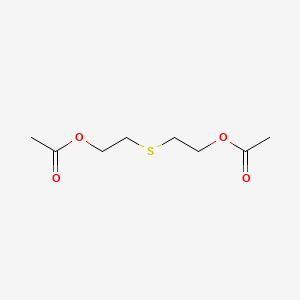
Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester is a chemical compound known for its unique structural properties It is characterized by the presence of an acetic acid moiety linked to a benzopyran ring system, which is further substituted with dimethyl and oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities. The benzopyran ring system is a common motif in many bioactive molecules, including flavonoids and coumarins.
Medicine
In medicine, compounds containing the benzopyran ring system are investigated for their potential therapeutic properties. These include anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, fragrances, and other specialty chemicals. Its unique structural properties can impart desirable characteristics to the final products.
作用机制
The mechanism of action of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester involves its interaction with various molecular targets. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present and the overall structure of the compound.
相似化合物的比较
Similar Compounds
- Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, methyl ester
- Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, propyl ester
- Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, butyl ester
Uniqueness
The uniqueness of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester lies in its specific ester group, which can influence its reactivity and interactions. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and biological activity profiles.
属性
CAS 编号 |
102612-67-9 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC 名称 |
ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-13(7-11)20-10(3)9(2)15(12)17/h5-7H,4,8H2,1-3H3 |
InChI 键 |
MHDFGLTZSKLWQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)











